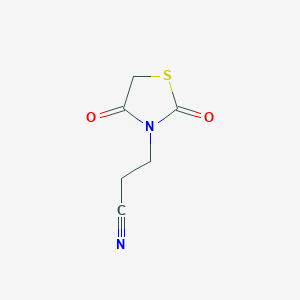
3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . Furthermore, 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs containing halogen and hydroxy groups or di (benzyloxy) substituents in 5-benzylidene moiety are tested for antifungal activity in vitro .Molecular Structure Analysis
The molecular formula of “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” is C6H9N3O3S . Its average mass is 203.219 Da and its monoisotopic mass is 203.036469 Da .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its molar refractivity is 46.9±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is -2.32 . Its polar surface area is 118 Å2 and its molar volume is 135.9±3.0 cm3 .Scientific Research Applications
Antifungal Applications
This compound has been found to have significant antifungal properties . Novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters . Some of these synthesized compounds exhibit high antifungal activity, both fungistatic and fungicidal, and lead to morphological changes in the Candida yeast cell wall .
Drug Design
The compound plays a crucial role in drug design . The antifungal activity of Mycosidine is associated with glucose transport . This suggests that this first-in-class antifungal drug has a novel mechanism of action that deserves further study .
Biological Applications
Thiazolidine motifs, which include “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile”, behave as a bridge between organic synthesis and medicinal chemistry . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Synthesis of Valuable Organic Combinations
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
Nanocarrier Applications
Nanocarriers have found use in separation, enrichment, cancer diagnosis, and cancer therapy . While it’s not explicitly mentioned, it’s possible that “3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile” could be used in the development of these nanocarriers.
Broad Spectrum Antifungal Activities
Some derivatives of the compound have exhibited substantial and broad spectrum antifungal activities .
Future Directions
The compound and its derivatives have shown promising results in antifungal activity . This suggests that this first-in-class antifungal drug has a novel mechanism of action that deserves further study . The development of multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRYILAXQKEABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

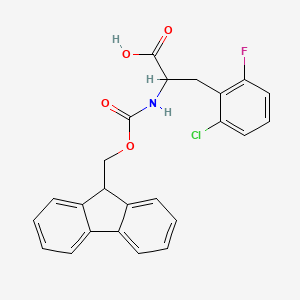


![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)
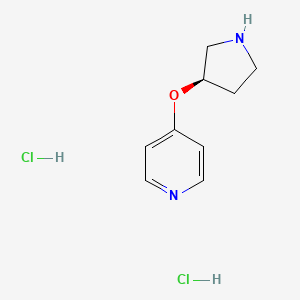

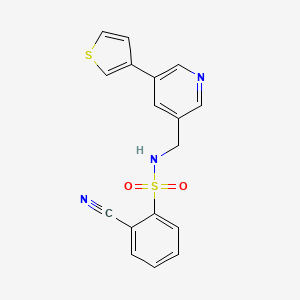
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)
![6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2463078.png)
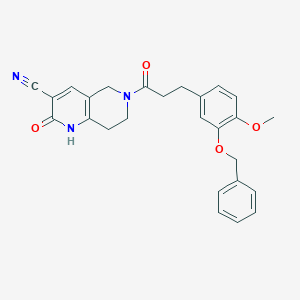
![2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2463082.png)
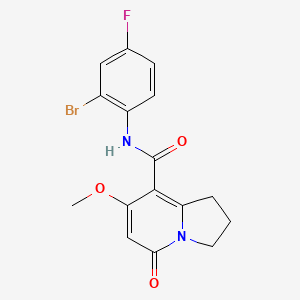
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2463087.png)